molecular formula C12H16O2 B2640164 (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol CAS No. 2248176-09-0

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol

Katalognummer B2640164
CAS-Nummer: 2248176-09-0
Molekulargewicht: 192.258
InChI-Schlüssel: MDISOPUFNYVSRA-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol, also known as Chromanol 293B, is a chemical compound used in scientific research for its unique properties. It is a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel, which plays a crucial role in cardiac repolarization. Chromanol 293B has been extensively studied for its potential use in treating cardiac arrhythmias and other related conditions.

Wirkmechanismus

The mechanism of action of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B involves its ability to block the hERG potassium channel, which leads to a delay in cardiac repolarization. This delay can prevent the occurrence of arrhythmias, which are often caused by abnormal cardiac repolarization. (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has also been shown to have a minor effect on other potassium channels, but its primary target is the hERG channel.
Biochemical and Physiological Effects:
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been shown to have a significant effect on cardiac repolarization, which can prevent the occurrence of arrhythmias. It has also been shown to have a minor effect on other potassium channels, which may contribute to its overall effectiveness. In addition, (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been shown to have a low toxicity profile, making it a safe option for use in scientific research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in lab experiments is its ability to selectively block the hERG potassium channel, which makes it a valuable tool for studying cardiac repolarization. However, one limitation is that (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B may have off-target effects on other potassium channels, which could complicate the interpretation of results.

Zukünftige Richtungen

There are several potential future directions for the use of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in scientific research. One area of interest is the development of more selective hERG potassium channel blockers, which could improve the safety and efficacy of treatment options for cardiac arrhythmias. Another potential direction is the investigation of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B's effects on other ion channels, which could lead to the development of new treatments for a variety of conditions. Finally, the use of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B in combination with other drugs could be explored, as it may enhance the effectiveness of existing treatments.

Synthesemethoden

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B can be synthesized through various methods, including the reaction of 3,4-dihydrocoumarin with propargyl bromide in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 3,4-dihydrocoumarin with propargyl alcohol in the presence of a base, followed by reduction with sodium borohydride.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B has been used in various scientific research studies, particularly in the field of cardiology. It has been shown to be effective in blocking the hERG potassium channel, which is responsible for regulating the repolarization of cardiac cells. This property makes (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol 293B a potential treatment option for cardiac arrhythmias, including long QT syndrome and torsades de pointes.

Eigenschaften

IUPAC Name

(2S)-2-(3,4-dihydro-2H-chromen-6-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9,13H,2-3,6,8H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDISOPUFNYVSRA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(C=C1)OCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.